molecular formula C19H24N4O4 B2681277 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine CAS No. 946248-03-9

4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine

Cat. No.: B2681277
CAS No.: 946248-03-9
M. Wt: 372.425
InChI Key: URBIGBISCJWYCI-UHFFFAOYSA-N
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Description

4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is a pyrimidine-based compound featuring a piperazine moiety linked to a 3,5-dimethoxybenzoyl group. The pyrimidine core (a six-membered aromatic ring with two nitrogen atoms) is substituted with methoxy and methyl groups at positions 6 and 2, respectively. This structural profile suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to heterocyclic scaffolds .

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-13-20-17(12-18(21-13)27-4)22-5-7-23(8-6-22)19(24)14-9-15(25-2)11-16(10-14)26-3/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBIGBISCJWYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific domains:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For example, derivatives have shown potential in targeting cancer cell proliferation pathways through the inhibition of tyrosinase, which is crucial for melanin synthesis and has been implicated in cancer progression .
  • Neuropharmacology : The compound has been explored for its neuroprotective effects. Studies on related piperazine derivatives indicate potential anticonvulsant activity, suggesting that modifications to the piperazine structure can enhance efficacy against seizure models .

Biochemical Research

  • Enzyme Inhibition : The compound acts as an inhibitor of tyrosinase, which plays a significant role in melanin biosynthesis. This inhibition is particularly relevant for developing treatments for hyperpigmentation disorders and certain skin cancers .
  • Targeting Biological Macromolecules : Investigations into the interactions between this compound and biological macromolecules have revealed its potential as a therapeutic agent that modulates enzyme activity and receptor interactions .

Industrial Applications

  • Synthesis of Complex Molecules : As a versatile building block, this compound can be utilized in the synthesis of more complex organic molecules. Its unique structural features allow it to serve as a precursor in developing pharmaceuticals and specialized chemicals .

Case Studies

Several case studies have highlighted the effectiveness of 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine in various applications:

Case Study 1: Anticancer Effects

A study published in a peer-reviewed journal demonstrated that a series of piperazine derivatives, including those structurally related to this compound, exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was attributed to the inhibition of key metabolic pathways involved in cell proliferation and survival .

Case Study 2: Neuroprotective Properties

In another investigation focusing on anticonvulsant activity, researchers synthesized derivatives based on the piperazine framework. These compounds were tested using the maximal electroshock seizure model in Wistar rats, revealing several candidates with promising neuroprotective effects without significant neurotoxicity .

Mechanism of Action

The mechanism of action of 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Findings and Limitations

  • Structural Diversity: The target compound’s pyrimidine core and methoxy substitutions distinguish it from quinolines, thiazole-ureas, and triazines in terms of electronic properties and target engagement.
  • Data Gaps : Direct comparative studies on biological activity or ADME profiles are absent in the provided evidence. Further experimental validation is needed to confirm pharmacokinetic advantages.

Biological Activity

The compound 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine involves several steps, typically starting from commercially available piperazine derivatives and pyrimidine precursors. The key steps include:

  • Formation of the Piperazine Derivative : The piperazine ring is modified with a 3,5-dimethoxybenzoyl group.
  • Pyrimidine Ring Construction : The pyrimidine structure is synthesized through cyclization reactions involving appropriate precursors.
  • Final Coupling : The two components are coupled to form the final product.

Biological Activity

The biological activity of this compound has been evaluated across various studies, focusing on its potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing piperazine and pyrimidine rings have shown moderate to good activity against a range of bacterial strains. A comparative analysis is presented in Table 1.

CompoundAntimicrobial ActivityReference
Compound AModerate
Compound BGood
4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidinePending EvaluationN/A

Anti-inflammatory Activity

In addition to antimicrobial effects, compounds similar to 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine have been investigated for anti-inflammatory properties. For example, studies on related piperazine derivatives indicate that they can inhibit pro-inflammatory cytokines and reduce edema in animal models.

The proposed mechanism for the biological activity includes:

  • Inhibition of Enzymatic Pathways : Compounds may inhibit enzymes involved in inflammation and infection processes.
  • Receptor Modulation : Some derivatives may act as antagonists or agonists at specific receptors involved in pain and inflammation pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:

  • Piperazine Substitution : Variations in the substitution pattern on the piperazine ring significantly influence activity.
  • Pyrimidine Modifications : Altering functional groups on the pyrimidine core can enhance potency and selectivity.

Case Studies

  • Case Study 1 : A study evaluated a series of piperazine derivatives against various bacterial strains. The results indicated that modifications in the benzoyl group led to enhanced antimicrobial activity.
  • Case Study 2 : Research focused on anti-inflammatory effects demonstrated that certain derivatives significantly reduced inflammation markers in vivo, suggesting potential for therapeutic use in inflammatory diseases.

Q & A

Basic Questions

Q. What are the key synthetic routes for 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often functionalized with benzoyl groups using carbodiimide-mediated coupling (e.g., DCC or EDC) under anhydrous conditions. Intermediate steps may involve protecting group strategies for methoxy or methyl substituents. Characterization relies on 1^1H/13^13C NMR to confirm regiochemistry and HPLC-MS for purity assessment (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for molecular weight confirmation. 1^1H NMR is used to verify the integration of methoxy (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.5 ppm). IR spectroscopy identifies carbonyl stretches (~1650–1700 cm1^{-1}) from the benzoyl and pyrimidine moieties. X-ray crystallography may resolve ambiguities in stereochemistry or crystal packing .

Q. What are the primary solubility and stability considerations for this compound in biological assays?

  • Methodological Answer : The compound’s solubility in aqueous buffers is limited due to its lipophilic aromatic and piperazine groups. Dimethyl sulfoxide (DMSO) is recommended for stock solutions (<10 mM), with stability tested via LC-MS over 24 hours at 4°C. Hydrolysis of the methoxy groups under acidic/basic conditions should be monitored using pH-controlled assays .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for coupling reactions, guiding solvent selection (e.g., DMF vs. THF) and catalyst optimization. Machine learning models trained on reaction databases (e.g., ICReDD’s workflow) can narrow optimal temperatures (e.g., 80–100°C) and stoichiometric ratios .

Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?

  • Methodological Answer : Contradictions in NMR peaks may arise from residual solvents, tautomerism, or diastereomeric impurities. Use deuterated solvents for precise 1^1H NMR, and employ 2D-COSY or HSQC to assign ambiguous signals. Impurity profiling via HPLC with charged aerosol detection (CAD) identifies byproducts like unreacted 3,5-dimethoxybenzoic acid .

Q. How do structural modifications (e.g., methoxy → ethoxy) affect biological activity, and how are SAR studies designed?

  • Methodological Answer : Systematic SAR requires synthesizing analogues with substitutions at the benzoyl or pyrimidine positions. For example, replacing methoxy with ethoxy groups alters logP values, assessed via octanol-water partitioning assays. Biological activity is tested against target proteins (e.g., kinases) using fluorescence polarization or SPR, with statistical significance (p < 0.05) validated through triplicate experiments .

Q. What reactor design considerations improve yield during scale-up synthesis?

  • Methodological Answer : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., benzoylation). Parameters like residence time (5–10 min) and backpressure regulation (10–15 psi) minimize side reactions. Membrane separation technologies (e.g., nanofiltration) purify intermediates, achieving >90% yield with <2% impurities .

Q. How can contradictory pharmacological data across assays be reconciled?

  • Methodological Answer : Discrepancies may stem from assay-specific conditions (e.g., ATP concentrations in kinase assays). Validate activity using orthogonal methods:

  • Biochemical assays : Measure IC50_{50} values via radiometric or luminescent endpoints.
  • Cellular assays : Use engineered cell lines with target overexpression and controls for membrane permeability (e.g., P-gp inhibitors).
  • In silico docking : Confirm binding poses with Glide or AutoDock .

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